molecular formula C12H18FN3 B8639071 4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)aniline

4-Fluoro-3-((4-methylpiperazin-1-yl)methyl)aniline

Cat. No. B8639071
M. Wt: 223.29 g/mol
InChI Key: JEEWXVSPPVGDPT-UHFFFAOYSA-N
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Patent
US08461179B1

Procedure details

A solution of 1-(2-fluoro-5-nitrobenzyl)-4-methylpiperazine (0.577 g, 2.278 mmol) in EtOH (7 mL) was treated with satd. NH4Cl (4.75 mL, 22.78 mmol) followed by iron (powder) (1.272 g, 22.78 mmol) and the mixture heated at 55° C. overnight. The mixture was cooled to RT and gravity-filtered through filter paper, rinsing well with MeOH and DCM. The filtrate was concentrated to dryness. The residue was treated with EtOAc and water, then concentrated to dryness again. The resulting material was treated with THF (20 mL), sonicated for several hours and the solvent decanted from the solids. The solids were treated with additional THF (20 mL), sonicated again and the solvent decanted. The solids were treated with THF (20 mL) for a third time, stirred vigorously overnight, then the liquid was decanted. The combined decanted liquids were concentrated to dryness, treated with DCM, filtered to remove solids and concentrated to dryness to afford very hydroscopic 4-fluoro-3-((4-methylpiperazin-1-yl)methyl)aniline (382 mg, 75% yield). 1H NMR (400 MHz, DMSO-d6): δ 6.81 (m, 1H), 6.49 (m, 2H), 4.99 (s, 2H), 3.44 (s, 2H), 3.32 (s, 8H), 2.69 (s, 3H); MS (ESI) m/z: 224.2 [M+H]+.
Name
1-(2-fluoro-5-nitrobenzyl)-4-methylpiperazine
Quantity
0.577 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
4.75 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.272 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][N:8]([CH3:11])[CH2:7][CH2:6]1.[NH4+].[Cl-]>CCO.[Fe]>[F:1][C:2]1[CH:15]=[CH:14][C:13]([NH2:16])=[CH:12][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][N:8]([CH3:11])[CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
1-(2-fluoro-5-nitrobenzyl)-4-methylpiperazine
Quantity
0.577 g
Type
reactant
Smiles
FC1=C(CN2CCN(CC2)C)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
7 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
4.75 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Three
Name
Quantity
1.272 g
Type
catalyst
Smiles
[Fe]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
stirred vigorously overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
gravity-filtered
FILTRATION
Type
FILTRATION
Details
through filter paper
WASH
Type
WASH
Details
rinsing well with MeOH and DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with EtOAc and water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness again
ADDITION
Type
ADDITION
Details
The resulting material was treated with THF (20 mL)
CUSTOM
Type
CUSTOM
Details
sonicated for several hours
CUSTOM
Type
CUSTOM
Details
the solvent decanted from the solids
ADDITION
Type
ADDITION
Details
The solids were treated with additional THF (20 mL)
CUSTOM
Type
CUSTOM
Details
sonicated again
CUSTOM
Type
CUSTOM
Details
the solvent decanted
ADDITION
Type
ADDITION
Details
The solids were treated with THF (20 mL) for a third time
CUSTOM
Type
CUSTOM
Details
the liquid was decanted
CUSTOM
Type
CUSTOM
Details
The combined decanted liquids
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated to dryness
ADDITION
Type
ADDITION
Details
treated with DCM
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove solids
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=C(C=C(N)C=C1)CN1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 382 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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